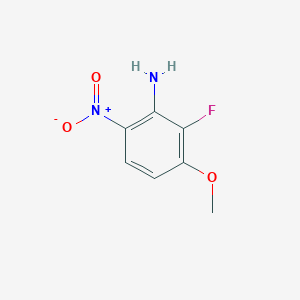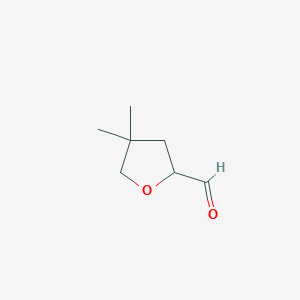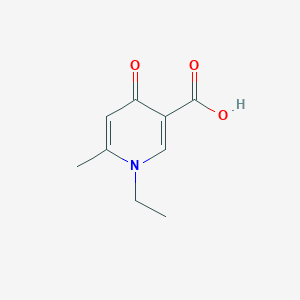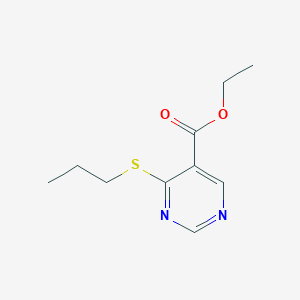
Ethyl 4-propylsulfanylpyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-propylsulfanylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-propylsulfanylpyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloropyrimidine-5-carboxylate with propylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-propylsulfanylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Carboxylic acids
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of ethyl 4-propylsulfanylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, suggesting its role in modulating inflammatory responses . Additionally, molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB, indicating its potential to interfere with cellular stress and inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-propylsulfanylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloropyrimidine-5-carboxylate: Similar in structure but lacks the propylsulfanyl group, resulting in different chemical reactivity and biological activity.
Ethyl 4-methylsulfanylpyrimidine-5-carboxylate: Contains a methylsulfanyl group instead of a propylsulfanyl group, which may affect its pharmacokinetic properties and potency.
Ethyl 4-phenylsulfanylpyrimidine-5-carboxylate: The presence of a phenylsulfanyl group introduces aromaticity, potentially enhancing its interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H14N2O2S |
|---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
ethyl 4-propylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-3-5-15-9-8(6-11-7-12-9)10(13)14-4-2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
VKRRJLQEYOGFNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC=NC=C1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


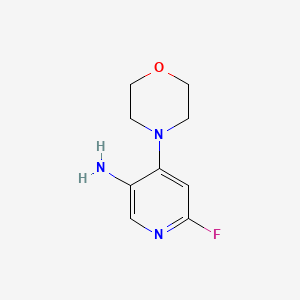
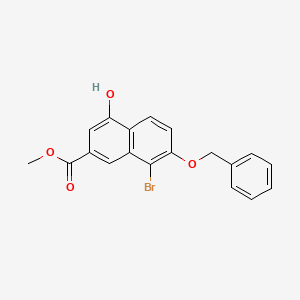
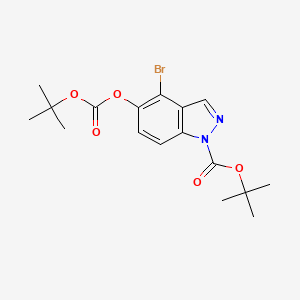
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
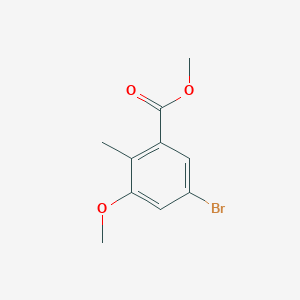
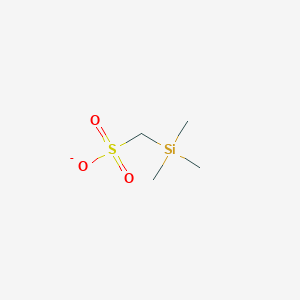
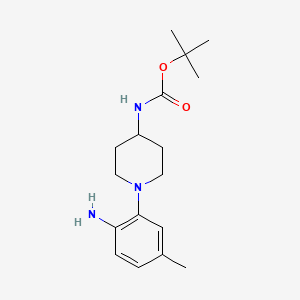

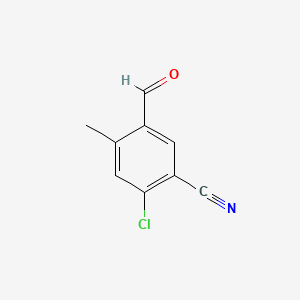
![4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)
